molecular formula C17H19FN2O3 B2808905 1-[2-(4-Fluorophenoxy)ethyl]-3-(2-methoxy-5-methylphenyl)urea CAS No. 1172104-05-0

1-[2-(4-Fluorophenoxy)ethyl]-3-(2-methoxy-5-methylphenyl)urea

Cat. No.: B2808905
CAS No.: 1172104-05-0
M. Wt: 318.348
InChI Key: YASHIEYVSDLYRI-UHFFFAOYSA-N
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Description

1-[2-(4-Fluorophenoxy)ethyl]-3-(2-methoxy-5-methylphenyl)urea is an organic compound that features a urea linkage between a 4-fluorophenoxyethyl group and a 2-methoxy-5-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Fluorophenoxy)ethyl]-3-(2-methoxy-5-methylphenyl)urea typically involves the reaction of 4-fluorophenoxyethylamine with 2-methoxy-5-methylphenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under anhydrous conditions, and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Fluorophenoxy)ethyl]-3-(2-methoxy-5-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Urea derivatives with oxidized side chains.

    Reduction: Amine derivatives with reduced urea linkages.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

1-[2-(4-Fluorophenoxy)ethyl]-3-(2-methoxy-5-methylphenyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-(4-Fluorophenoxy)ethyl]-3-(2-methoxy-5-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, in medicinal applications, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(4-Chlorophenoxy)ethyl)-3-(2-methoxy-5-methylphenyl)urea
  • 1-(2-(4-Bromophenoxy)ethyl)-3-(2-methoxy-5-methylphenyl)urea
  • 1-(2-(4-Methylphenoxy)ethyl)-3-(2-methoxy-5-methylphenyl)urea

Uniqueness

1-[2-(4-Fluorophenoxy)ethyl]-3-(2-methoxy-5-methylphenyl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[2-(4-fluorophenoxy)ethyl]-3-(2-methoxy-5-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3/c1-12-3-8-16(22-2)15(11-12)20-17(21)19-9-10-23-14-6-4-13(18)5-7-14/h3-8,11H,9-10H2,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASHIEYVSDLYRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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